Neolignan 9-nor-7,8-dehydro-isolicarin B
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Overview
Description
Neolignan 9-nor-7,8-dehydro-isolicarin B: is a naturally occurring compound belonging to the neolignan class. Neolignans are secondary metabolites found in various plant species and are known for their diverse biological activities. This compound has been studied for its potential anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2) and platelet-activating factor (PAF) actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neolignan 9-nor-7,8-dehydro-isolicarin B can be synthesized through organic synthesis and biosynthetic methodologies. The synthesis often involves the oxidative dimerization of phenylpropanoids, which leads to the formation of the dihydrobenzofuran nucleus characteristic of neolignans . The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the dimerization process.
Industrial Production Methods: Industrial production of neolignans, including this compound, may involve the extraction of the compound from plant sources or the semi-synthetic modification of naturally occurring neolignans. The extraction process usually involves solvent extraction followed by purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Neolignan 9-nor-7,8-dehydro-isolicarin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace certain functional groups with others.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or altered biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable starting material for the synthesis of analogues with improved chemical properties.
Mechanism of Action
The mechanism of action of neolignan 9-nor-7,8-dehydro-isolicarin B involves its interaction with specific molecular targets and pathways:
COX-2 Inhibition: The compound selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
PAF Antagonism: It also acts as an antagonist to platelet-activating factor (PAF), thereby reducing platelet aggregation and inflammation.
PPARγ Activation: this compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating lipid and glucose metabolism.
Comparison with Similar Compounds
Neolignan 9-nor-7,8-dehydro-isolicarin B can be compared with other similar compounds, such as licarin A and licarin B, which also belong to the neolignan class:
Licarin A: Known for its cytotoxic and antimicrobial activities, licarin A has a dihydrobenzofuran structure similar to this compound.
Licarin B: This compound has been studied for its potential in improving insulin sensitivity and regulating glucose metabolism.
Uniqueness: this compound stands out due to its potent COX-2 inhibitory and PAF antagonistic properties, making it a unique candidate for anti-inflammatory and anti-platelet therapies .
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(7-methoxy-5-prop-2-enyl-1-benzofuran-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C19H16O4/c1-3-4-12-7-14-10-16(23-19(14)18(8-12)20-2)13-5-6-15-17(9-13)22-11-21-15/h3,5-10H,1,4,11H2,2H3 |
InChI Key |
QHQQIGTXXBIMFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CC=C |
Origin of Product |
United States |
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